Esculentin-1-OR4
CAS No.:
Cat. No.: VC3667838
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
| Feature | Esculentin-1-OR4 | Esc(1-21) | Esc(1-18) |
|---|---|---|---|
| Origin | Pelophylax genus | Pelophylax lessonae/ridibundus | Pelophylax lessonae/ridibundus |
| Length | Not specified in literature | 21 amino acids | 18 amino acids |
| Key Structural Characteristics | High proportion of cationic and hydrophobic amino acids | α-helical conformation | α-helical conformation with two separate helical segments divided by a flexible kink |
| C-terminal Modification | Not specified | Amidated | Amidated |
| Known Sequence | Not provided in literature | First 20 residues of esculentin-1a plus amidated Gly | GIFSKLAGKKLKNLLISG-NH₂ |
| Aspect | Esculentin-1-OR4 | Esc(1-21) | Esc(1-18) |
|---|---|---|---|
| Primary Mechanism | Membrane disruption through pore formation | Membrane disruption | Membrane permeation |
| Secondary Effects | Potential influence on gene expression | Gene expression modulation | Limited effect on protein expression profile |
| Speed of Action | Not specifically determined | Rapid (99% killing within 30 min at 4× MIC) | Moderate (99% killing within 45 min at 4× MIC) |
| Membrane Permeabilization | Yes, through electrostatic and hydrophobic interactions | Yes, rapid effect at low concentrations | Yes, significant effect at higher concentrations |
| Effect on Intracellular Targets | Potential regulatory roles | Not fully characterized | Limited |
Antimicrobial Activity Spectrum
Esculentin-1-OR4 has been shown to exhibit significant bactericidal effects against various Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. This broad spectrum of activity makes it a promising candidate for addressing diverse bacterial infections, particularly those caused by clinically relevant pathogens. The efficacy against Pseudomonas aeruginosa is particularly noteworthy, as this pathogen is known for its intrinsic resistance to many conventional antibiotics and its involvement in serious hospital-acquired infections.
The antimicrobial spectrum of Esculentin-1-OR4 can be contextualized by examining the activity of related esculentin peptides. For instance, Esc(1-21) and Esc(1-18) have demonstrated antimicrobial activity against a range of bacterial strains, including Gram-positive Streptococcus agalactiae and Corynebacterium jeikeium, Gram-negative Escherichia coli and Pseudomonas aeruginosa, and the yeast Candida albicans . These findings suggest that Esculentin-1-OR4 might similarly possess a broad antimicrobial spectrum, potentially extending beyond bacteria to include fungal pathogens.
In comparative studies with related peptides, esculentin derivatives have shown stronger antimicrobial effects than conventional antibiotics. For example, Esc(1-21) and Esc(1-18) were found to be more efficient than kanamycin against Escherichia coli O157:H7, with Esc(1-21) demonstrating the lowest minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values . This suggests that Esculentin-1-OR4 might similarly exhibit superior efficacy compared to conventional antibiotics against certain pathogens.
The rapid killing kinetics observed with esculentin peptides is another notable aspect of their antimicrobial activity. Studies have shown that Esc(1-21) can achieve a 99% reduction in viable bacterial cells within 30 minutes, while Esc(1-18) requires approximately 45 minutes to achieve the same effect at four times their respective MIC values . In comparison, kanamycin required 75 minutes to achieve similar results . If Esculentin-1-OR4 shares this rapid bactericidal activity, it could provide advantages in clinical settings where quick reduction of bacterial load is crucial.
Table 3: Antimicrobial Activity of Esculentin Derivatives
| Target Organisms | Esculentin-1-OR4 | Esc(1-21) | Esc(1-18) |
|---|---|---|---|
| Gram-positive Bacteria | Active against S. aureus | Active against S. agalactiae, C. jeikeium | Limited activity |
| Gram-negative Bacteria | Active against P. aeruginosa | Active against E. coli, P. aeruginosa | Primarily active against E. coli |
| Fungi | Not specified | Active against C. albicans | Not specified |
| MIC against E. coli | Not specified | 2-4 μM | 16-32 μM |
| Killing Rate (99% reduction) | Not specified | ~30 min at 4× MIC | ~45 min at 4× MIC |
| Comparison to Conventional Antibiotics | Not specified | More efficient than kanamycin | More efficient than kanamycin but less than Esc(1-21) |
| Aspect | Esculentin-1-OR4 | Related Esculentin Derivatives |
|---|---|---|
| Potential Clinical Applications | Antimicrobial therapy | Antimicrobial therapy, wound healing, biofilm treatment |
| Advantages over Conventional Antibiotics | Novel mechanism of action, potential against resistant strains | Rapid killing, efficacy in biological fluids, activity at high salt concentrations |
| Development Challenges | Stability, production costs, potential cytotoxicity (not specifically evaluated) | Production costs, delivery methods |
| Current Stage of Research | Early research phase | Preclinical investigations |
| Synergy with Other Antimicrobials | Not specified | Demonstrated for Esc(1-18) |
| Activity in Physiological Conditions | Not specified | Esc(1-21) maintains activity in high salt concentrations and biological fluids |
| Aspect | Current Status | Future Research Needs |
|---|---|---|
| Structural Characterization | Basic understanding of cationic and hydrophobic amino acid composition | Complete sequence determination, 3D structure elucidation |
| Mechanism of Action | Known to involve membrane disruption through pore formation | Detailed molecular mechanisms, potential intracellular targets |
| Antimicrobial Spectrum | Active against some Gram-positive and Gram-negative bacteria | Comprehensive evaluation against clinical isolates, including resistant strains |
| Therapeutic Development | Early research phase | Optimization of stability, delivery methods, evaluation of safety and efficacy |
| Comparative Efficacy | Limited comparative data | Direct comparison with conventional antibiotics and other antimicrobial peptides |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume